4-Bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Description
4-Bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromine atom at the para position (C4), a trifluoromethoxy group (-OCF₃) at the ortho position (C1), and a trifluoromethyl group (-CF₃) at the meta position (C2). This structure combines electron-withdrawing substituents (Br, -OCF₃, -CF₃), making it highly electrophilic and useful in pharmaceutical and agrochemical synthesis. The compound's reactivity is influenced by the interplay of substituent directing effects: -OCF₃ is ortho/para-directing but deactivating, while -CF₃ and Br are meta-directing and deactivating.
Properties
IUPAC Name |
4-bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6O/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCUJNHGVFXHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The trifluoromethoxy and trifluoromethyl groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the trifluoromethoxy and trifluoromethyl groups.
Scientific Research Applications
Chemistry
Building Block for Synthesis :
4-Bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various substitution reactions, enabling the formation of diverse derivatives.
Reactivity Studies :
The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the bromine atom. This property is exploited to synthesize new compounds with potential biological activities or industrial applications.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The bromine atom can be replaced by nucleophiles like amines or thiols. |
| Oxidation | The trifluoromethoxy group can participate in oxidation reactions, modifying the compound's reactivity. |
| Reduction | The compound can be reduced to yield various derivatives suitable for further applications. |
Biology
Biological Activity Investigations :
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease processes.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Shows activity against various bacterial strains; further studies are needed for validation. |
| Anticancer | Preliminary assays indicate potential effects on cancer cell lines, warranting further investigation. |
| Anti-inflammatory | May modulate inflammatory pathways; requires extensive research for confirmation. |
Medicine
Drug Development :
The compound is explored as a precursor in drug development due to its specific halogenation patterns that can enhance pharmacological properties. Its unique structure allows for modifications that can lead to improved efficacy and selectivity of therapeutic agents.
Industry
Material Production :
In industrial applications, this compound is used in the production of materials with specialized properties, such as polymers and coatings that require specific functional groups for enhanced performance.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various applications:
- Case Study 1 : A study on its antimicrobial properties demonstrated effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Case Study 2 : Research into its anticancer activity revealed promising results against specific cancer cell lines, indicating a need for further exploration into its mechanisms of action.
- Case Study 3 : Investigations into its role as a building block in organic synthesis showcased its versatility in creating novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in different applications.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares key structural and electronic features of the target compound with analogs:
Physical Properties
- Melting/Boiling Points: Limited data are available for the target compound, but analogs like 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (MW 259.00) suggest lower volatility compared to non-fluorinated derivatives .
- Solubility : Trifluoromethoxy and trifluoromethyl groups generally reduce solubility in polar solvents due to increased hydrophobicity.
Biological Activity
4-Bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene, with the CAS number 933674-89-6, is a fluorinated aromatic compound characterized by its unique trifluoromethyl and trifluoromethoxy substituents. These groups significantly influence its chemical properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
The molecular formula for this compound is C8H3BrF6O, with a molecular weight of 309 g/mol. The compound exhibits a predicted boiling point of approximately 185.7 °C and a density of 1.721 g/cm³ .
Biological Activity Overview
Research into the biological activity of this compound has revealed potential applications in various fields, including medicinal chemistry and pharmacology. The following sections detail specific biological activities observed in studies.
Antimicrobial Activity
Several studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, research on related trifluoromethyl-substituted compounds has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Properties
Fluorinated aromatic compounds are often studied for their anticancer potential. A study focusing on similar trifluoromethyl compounds demonstrated inhibitory effects on cancer cell lines, suggesting that this compound may exhibit similar properties .
Neuroprotective Effects
Recent investigations into related compounds have highlighted neuroprotective effects. Trifluoromethylated benzene derivatives have been shown to reduce oxidative stress in neuronal cells, which could imply potential neuroprotective applications for this compound .
Research Findings and Case Studies
The following table summarizes key findings from various studies related to the biological activity of this compound and structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene, and what intermediates are critical?
- The compound is typically synthesized via bromination of a methyl-substituted aromatic precursor. For example, bromination using -bromosuccinimide (NBS) and benzoyl peroxide in under reflux conditions is a common method . Key intermediates include 4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene, which can undergo further functionalization .
Q. How can researchers characterize the purity and structural identity of this compound?
- Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation (, exact mass ~321.93 g/mol) and -NMR to resolve trifluoromethoxy ( ~ -55 to -58 ppm) and trifluoromethyl ( ~ -60 to -65 ppm) signals. XLogP3 values (~3.7) and topological polar surface area (~9.2 Ų) can predict solubility and reactivity .
Q. What storage conditions are recommended to maintain stability?
- Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture, as the trifluoromethoxy group is sensitive to nucleophilic attack .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?
- The trifluoromethoxy group directs electrophiles to the meta position due to its strong effect, while the bromine atom at position 4 exerts steric hindrance. Computational studies (e.g., DFT) can model charge distribution and predict reaction sites .
Q. What experimental strategies resolve contradictions in -NMR data caused by dynamic conformational effects of the trifluoromethoxy group?
- Variable-temperature NMR (VT-NMR) can stabilize rotational conformers of the trifluoromethoxy group. For example, cooling to -40°C in splits overlapping peaks, enabling accurate integration .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for this compound?
- Use Pd(PPh) or XPhos Pd G3 as catalysts with KCO in THF/water (3:1) at 80°C. Pre-activation of the boronic acid partner with pinacol improves coupling efficiency. Monitor reaction progress via TLC (hexane:EtOAc, 4:1) .
Q. What solvent systems minimize side reactions during nucleophilic substitutions involving the bromine substituent?
- Polar aprotic solvents (e.g., DMF, MeCN) enhance nucleophilicity while stabilizing transition states. For SNAr reactions, adding catalytic KI (Finkelstein conditions) accelerates bromide displacement .
Q. How can computational methods predict biological interactions of this compound with target enzymes?
- Molecular docking (e.g., AutoDock Vina) using crystal structures of enzymes like cytochrome P450 can model binding affinities. ADMET predictors assess pharmacokinetic properties, focusing on logP (~3.7) and hydrogen-bond acceptor count (4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
